1-Bromo-3-(3-(methylthio)phenyl)propan-2-one
Description
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one is a brominated aromatic ketone derivative characterized by a propan-2-one backbone substituted with a bromine atom at position 1 and a 3-(methylthio)phenyl group at position 2. The methylthio (-SMe) substituent on the phenyl ring introduces electron-donating and lipophilic properties, while the bromine atom enhances electrophilicity at the α-carbon, making the compound reactive in nucleophilic substitution or elimination reactions . Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science due to their functional versatility.
Properties
Molecular Formula |
C10H11BrOS |
|---|---|
Molecular Weight |
259.16 g/mol |
IUPAC Name |
1-bromo-3-(3-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11BrOS/c1-13-10-4-2-3-8(6-10)5-9(12)7-11/h2-4,6H,5,7H2,1H3 |
InChI Key |
CCSDYYALQNOPFS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 3-(3-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(3-(methylthio)phenyl)propan-2-one depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation reactions, the methylthio group is converted to a sulfoxide or sulfone through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Positional Isomerism :
- The meta -substituted methylthio group in 1-(3-(methylthio)phenyl)propan-2-one (C₁₀H₁₂OS) vs. the para -substituted analog (1-[4-(methylthio)phenyl]propan-2-one) influences electronic and steric properties. The para isomer is a documented metabolite of 4-MTA, undergoing reduction to 1-[4-(methylthio)phenyl]propan-2-ol , whereas the meta isomer’s metabolic fate is less studied.
Halogenation Effects: Bromination at C1 in the target compound introduces a leaving group, enhancing reactivity in substitution reactions compared to non-brominated analogs. For example, 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one is synthesized via bromination of enones and serves as a precursor for chalcone derivatives .
Substituent Electronic Effects :
- The trifluoromethyl (-CF₃) group in 1-(3-(trifluoromethyl)phenyl)propan-2-one is strongly electron-withdrawing, increasing the ketone’s electrophilicity and resistance to metabolic oxidation compared to methylthio analogs .
Physicochemical Properties: Bromination increases molar mass (e.g., ~260 g/mol for the target compound vs.
Biological Activity
1-Bromo-3-(3-(methylthio)phenyl)propan-2-one is an organic compound with significant implications in medicinal chemistry due to its unique structural features. This compound, characterized by its bromine atom, methylthio group, and a propan-2-one moiety, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.
- Molecular Formula : C12H15BrOS
- Molecular Weight : 287.22 g/mol
- CAS Number : 1805700-90-6
The structural components of this compound suggest possible interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
Antimicrobial Properties
Research indicates that compounds containing bromine and methylthio groups often exhibit antimicrobial properties. Preliminary studies on similar compounds have shown effectiveness against a range of bacterial strains. The presence of the bromine atom may enhance the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways, thus exhibiting antimicrobial activity.
Anticancer Activity
This compound has shown promise in cancer research. Studies have indicated that structurally related compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism of action appears to involve the induction of cell cycle arrest and subsequent apoptosis, making it a potential candidate for further development as an anticancer agent .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various brominated compounds, this compound was evaluated using the MTT assay. Results indicated that at certain concentrations, the compound significantly reduced cell viability in A549 cells compared to control groups. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency against this cell line .
Further investigation into the mechanism revealed that treatment with this compound resulted in a marked increase in late apoptosis markers as assessed by flow cytometry. The compound was shown to induce G0/G1 phase arrest, preventing cells from progressing through the cell cycle and leading to increased apoptotic cell death.
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of this compound against structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Moderate | Yes | 25 |
| 1-Bromo-3-(4-trifluoromethylphenyl)propan-2-one | Significant | Yes | 15 |
| 1-Bromo-3-(5-methylthio)phenylpropan-2-one | Low | No | >50 |
This table illustrates that while this compound exhibits promising biological activities, other related compounds may demonstrate enhanced potency or broader activity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
